molecular formula C14H25Cl2N B020816 Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride CAS No. 19835-43-9

Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride

Cat. No. B020816
CAS RN: 19835-43-9
M. Wt: 278.3 g/mol
InChI Key: UPSFRSUKUUOJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride is a chemical compound that has been used in scientific research for various purposes. This compound is also known by the name of amantadine hydrochloride. It is a white crystalline powder that is soluble in water and has a bitter taste. The chemical formula for this compound is C10H18ClN.

Mechanism Of Action

The mechanism of action of Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride involves the inhibition of the reuptake of dopamine. This leads to an increase in the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. This compound also has antiviral properties and is known to inhibit the replication of certain viruses.

Biochemical And Physiological Effects

Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride has various biochemical and physiological effects. It is known to increase the levels of dopamine in the brain, which helps to improve the symptoms of Parkinson's disease. This compound also has antiviral properties and is known to inhibit the replication of certain viruses.

Advantages And Limitations For Lab Experiments

The advantages of using Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride in lab experiments include its ability to improve the symptoms of Parkinson's disease and its antiviral properties. However, the limitations of using this compound in lab experiments include its potential side effects and the need for careful handling due to its toxicity.

Future Directions

There are several future directions for the use of Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride in scientific research. One direction is the development of new and improved dopamine agonists for the treatment of Parkinson's disease. Another direction is the exploration of the antiviral properties of this compound and its potential use in the treatment of viral infections. Additionally, the potential use of this compound in the treatment of other neurological disorders is an area of future research.

Synthesis Methods

The synthesis of Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride involves the reaction of 2-chloro-1-(methylamino) propane with adamantane. This reaction is carried out in the presence of a suitable catalyst and solvent. The product obtained is then purified by recrystallization.

Scientific Research Applications

Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride has been used in scientific research for various purposes. It is commonly used as a dopamine agonist and is known to have antiviral properties. This compound has also been used in the treatment of Parkinson's disease and has been shown to improve the symptoms of the disease.

properties

CAS RN

19835-43-9

Product Name

Adamantane, 2-chloro-1-(2-methylaminopropyl)-, hydrochloride

Molecular Formula

C14H25Cl2N

Molecular Weight

278.3 g/mol

IUPAC Name

1-(2-chloro-1-adamantyl)-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C14H24ClN.ClH/c1-9(16-2)6-14-7-10-3-11(8-14)5-12(4-10)13(14)15;/h9-13,16H,3-8H2,1-2H3;1H

InChI Key

UPSFRSUKUUOJFH-UHFFFAOYSA-N

SMILES

CC(CC12CC3CC(C1)CC(C3)C2Cl)NC.Cl

Canonical SMILES

CC(CC12CC3CC(C1)CC(C3)C2Cl)NC.Cl

synonyms

2-Chloro-1-(2-methylaminopropyl)adamantane hydrochloride

Origin of Product

United States

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